Cy3B-telenzepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cy3B-telenzepine is a synthetic organic compound that is used as a fluorescence-labelled ligand. It is primarily utilized in scientific research to study the mobility and localization of muscarinic receptors in various tissue types. The compound is known for its high fluorescence stability and brightness, making it an excellent tool for imaging and tracking single molecules in live cells and tissue slices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cy3B-telenzepine involves the synthesis of Cy3B, a highly fluorescent dye, which is then coupled to telenzepine, a muscarinic receptor antagonist. The synthesis of Cy3B typically involves the formation of a polymethine chain, which is then conjugated to a reactive group such as an N-hydroxysuccinimide ester or a maleimide derivative . The coupling reaction between Cy3B and telenzepine is carried out under mild conditions to preserve the fluorescence properties of Cy3B .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cy3B-telenzepine primarily undergoes substitution reactions during its synthesis. The coupling of Cy3B to telenzepine involves the substitution of a leaving group on the reactive Cy3B derivative with the nucleophilic group on telenzepine .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide ester or maleimide derivative of Cy3B, telenzepine.

Conditions: Mild reaction conditions, typically at room temperature, to preserve the fluorescence properties of Cy3B.

Major Products

The major product of the reaction is this compound, a highly fluorescent compound that retains the biological activity of telenzepine and the fluorescence properties of Cy3B .

Scientific Research Applications

Cy3B-telenzepine is widely used in scientific research for imaging and tracking muscarinic receptors in live cells and tissue slices. Its high fluorescence stability and brightness make it an excellent tool for single-molecule imaging studies. Some of its key applications include:

Chemistry: Used in fluorescence-based assays to study the binding and mobility of muscarinic receptors.

Medicine: Utilized in research to understand the role of muscarinic receptors in cardiac and neural tissues.

Industry: Applied in the development of fluorescence-based diagnostic tools and assays.

Mechanism of Action

Cy3B-telenzepine exerts its effects by binding to muscarinic receptors, specifically the M2 subtype, on the plasma membrane of cells. The fluorescence properties of Cy3B allow researchers to visualize and track the movement and localization of these receptors in real-time. The binding of this compound to muscarinic receptors does not interfere with the biological activity of the receptors, making it a valuable tool for studying receptor dynamics .

Comparison with Similar Compounds

Similar Compounds

Cy3-telenzepine: Similar to Cy3B-telenzepine but with different fluorescence properties.

Cy5-telenzepine: Another fluorescence-labelled ligand with a different spectral range.

Alexa488-telenzepine: A fluorescent ligand with different excitation and emission properties.

Uniqueness

This compound is unique due to its high fluorescence stability and brightness, which are superior to other Cy-dyes. Its conformationally locked structure prevents photo-isomerization, making it more stable under various experimental conditions .

Properties

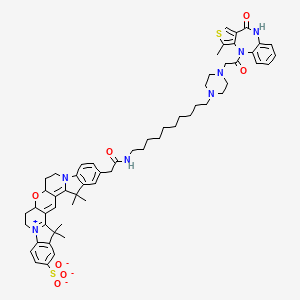

Molecular Formula |

C59H71N7O7S2-2 |

|---|---|

Molecular Weight |

1054.4 g/mol |

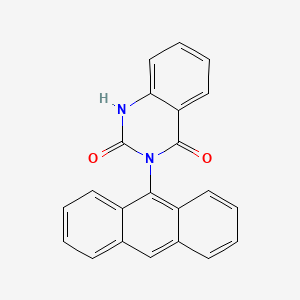

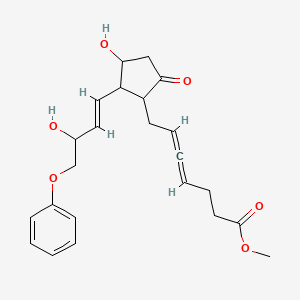

IUPAC Name |

N-[10-[4-[2-(1-methyl-4-oxo-5H-thieno[3,4-b][1,5]benzodiazepin-10-yl)-2-oxoethyl]piperazin-1-yl]decyl]-2-[5,5,27,27-tetramethyl-24-(trioxido-λ4-sulfanyl)-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl]acetamide |

InChI |

InChI=1S/C59H73N7O7S2/c1-38-54-43(37-74-38)57(69)61-46-16-12-13-17-49(46)66(54)53(68)36-63-30-28-62(29-31-63)25-15-11-9-7-6-8-10-14-24-60-52(67)33-39-18-20-47-44(32-39)58(2,3)55-41-35-42-51(73-50(41)22-26-64(47)55)23-27-65-48-21-19-40(75(70,71)72)34-45(48)59(4,5)56(42)65/h12-13,16-21,32,34-35,37,50-51H,6-11,14-15,22-31,33,36H2,1-5H3,(H4-,60,61,67,69,70,71,72)/p-2 |

InChI Key |

DGPHRPUJPHDIPO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)CCCCCCCCCCNC(=O)CC5=CC6=C(C=C5)N7CCC8C(=C7C6(C)C)C=C9C(O8)CC[N+]1=C9C(C2=C1C=CC(=C2)S([O-])([O-])[O-])(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)

![(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)

![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)

![N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)

![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)

![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)